molecular formula C10H19N3O B1464335 2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one CAS No. 1218467-76-5

2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one

Cat. No. B1464335
CAS RN: 1218467-76-5
M. Wt: 197.28 g/mol
InChI Key: LSXIYFYVMBYSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one is a versatile chemical compound with immense potential in scientific research. This compound offers a wide array of applications, ranging from drug discovery to material synthesis .

Scientific Research Applications

Bioactive Diversity and Drug Discovery

2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one, as part of the 2,5-diketopiperazines (DKPs) family, exhibits a range of bioactivities crucial for drug discovery. DKPs, including compounds like this compound, are recognized for their anti-tumor, neuroprotective, immune and metabolic regulatory, oxytocin inhibitory, and anti-inflammatory effects, among others. These properties stem from their rigid structure, chiral nature, and varied side chains, underscoring their potential in medicinal applications (Wang, Wang, Ma, & Zhu, 2013).

Incretin Hormones and Diabetes Therapy

The compound's relevance extends to the study of incretin hormones, such as gastric inhibitory polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), which are vital in glucose homeostasis and diabetes treatment. GIP, in particular, facilitates nutrient-induced insulin secretion, contributing to glucose management in diabetes mellitus. Research into the biochemical pathways and therapeutic applications of these incretin hormones, potentially involving compounds like this compound, continues to evolve, offering new avenues for diabetes management and treatment (Pederson & McIntosh, 2016).

Peptide and Protein Studies

This compound's utility is also significant in the field of peptides and proteins, particularly in analyzing backbone dynamics and secondary structures. The incorporation of similar cyclic molecules into peptides, as seen with the paramagnetic amino acid TOAC, exemplifies the importance of such compounds in biophysical and biochemical studies. These applications span from peptide synthesis to interactions with membranes and proteins, highlighting the compound's versatility in scientific research (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).

Antimicrobial Potential

Chitosan, an aminopolysaccharide biopolymer, demonstrates the antimicrobial potential of amino-containing compounds, suggesting that this compound could also contribute to this area. The unique chemical structure of chitosan, similar in some ways to DKPs, underlines the broader antimicrobial and biocompatible applications of amino-containing compounds (Raafat & Sahl, 2009).

Future Directions

Given the potential applications of 2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one in areas such as drug discovery and material synthesis , future research could focus on further elucidating its properties and potential uses. This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety profile.

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the activity and function of the enzymes and proteins it binds to, thereby affecting the overall biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function or protecting against cellular damage. At high doses, it can cause toxic or adverse effects, including cellular toxicity, organ damage, and alterations in physiological functions. Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may be metabolized by specific enzymes, leading to the production of metabolites that can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathway and the enzymes involved .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and toxicity. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy. For example, if localized to the nucleus, it may influence gene expression, while localization to the mitochondria can impact cellular metabolism .

properties

IUPAC Name

2-amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-8(11)10(14)13-6-4-12(5-7-13)9-2-3-9/h8-9H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXIYFYVMBYSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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